N1-(3-Chlorophenyl)benzene-1,2-diamine: Physicochemical Profile and Synthetic Utility
N1-(3-Chlorophenyl)benzene-1,2-diamine: Physicochemical Profile and Synthetic Utility
Topic: Chemical Properties of N1-(3-Chlorophenyl)benzene-1,2-diamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1][2]
Executive Summary
N1-(3-Chlorophenyl)benzene-1,2-diamine (CAS: 857439-68-0) is a specialized diarylamine scaffold serving as a critical intermediate in the synthesis of benzimidazole-based pharmacophores.[1][2] Characterized by its ortho-diamine functionality, it acts as a bidentate nucleophile capable of rapid condensation with electrophiles to form fused heterocyclic systems.[1][2] This guide details its physicochemical properties, validated synthetic pathways, and reactivity profile, providing a technical foundation for its application in medicinal chemistry and coordination complex synthesis.[1][2]
Chemical Identity & Structural Significance[1][2][4][5]
The molecule features a benzene-1,2-diamine core where one amino group is substituted with a 3-chlorophenyl moiety.[1] The presence of the chlorine atom at the meta-position of the N-phenyl ring exerts a distinct inductive electron-withdrawing effect (-I), modulating the nucleophilicity of the secondary amine relative to the primary amine.[1]
| Property | Data |
| IUPAC Name | N1-(3-Chlorophenyl)benzene-1,2-diamine |
| Synonyms | 2-Amino-3'-chlorodiphenylamine; N-(3-Chlorophenyl)-o-phenylenediamine |
| CAS Number | 857439-68-0 |
| Molecular Formula | C₁₂H₁₁ClN₂ |
| Molecular Weight | 218.68 g/mol |
| SMILES | Nc1ccccc1Nc2cccc(Cl)c2 |
Physicochemical Profile
Understanding the physical state and solubility profile is essential for optimizing reaction conditions.[1]
Physical Properties[1][5][6][7][8]
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Appearance: Off-white to light brown powder (oxidizes upon air exposure).[1]
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Melting Point: 87–88 °C [1].[1]
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Solubility:
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Lipophilicity (LogP): ~3.4 (Predicted).[1][2] The 3-chloro substituent significantly increases lipophilicity compared to the parent N-phenyl-1,2-diaminobenzene (LogP ~2.4).[1][2]
Acid-Base Characteristics (pKa)
The compound possesses two basic nitrogen centers.[1]
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Primary Amine (-NH₂): Estimated pKa ~4.0–4.5 (Conjugate acid).[1][2] The basicity is attenuated by the electron-withdrawing nature of the adjacent N-aryl group.[1]
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Secondary Amine (-NH-): Non-basic in aqueous media (pKa < 1) due to delocalization of the lone pair into the two aromatic rings and the inductive effect of the chlorine.[1]
Synthetic Pathways[1][2][8]
High-purity synthesis typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig coupling, followed by nitro-group reduction.[1][2]
Validated Synthetic Workflow
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Step 1: C-N Bond Formation
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Step 2: Nitro Reduction
Caption: Two-step synthetic route via SnAr coupling and selective nitro reduction.
Chemical Reactivity & Transformations[1][2]
The core utility of this diamine lies in its ability to form heterocycles.[1] The ortho-diamine motif is a "privileged structure" for synthesizing benzimidazoles.[1]
Oxidative Cyclization to Benzimidazoles
Reaction with aldehydes (R-CHO) yields 1,2-disubstituted benzimidazoles.[1][2]
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Mechanism:
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Regioselectivity: The initial condensation usually occurs at the primary amine (NH₂) due to less steric hindrance compared to the diaryl amine (NH).[1][2]
Caption: Pathway for the conversion of the diamine to pharmacologically active benzimidazoles.[1][2]
Oxidation Sensitivity
Like most phenylenediamines, the compound is susceptible to oxidation by air, leading to dark-colored impurities (iminoquinones or azo dimers).[1][2]
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Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20 °C.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic.
| Technique | Diagnostic Signals (Expected) |
| ¹H NMR (DMSO-d₆) | δ 4.8–5.2 ppm: Broad singlet (2H, -NH₂).δ 7.2–7.5 ppm: Broad singlet (1H, -NH-).δ 6.5–7.3 ppm: Multiplet (8H, Aromatic protons).[1][2] The 3-chloro ring protons show distinct splitting (triplet for H-2'). |
| MS (ESI+) | m/z 219.1 [M+H]⁺ and 221.1 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[1][2] |
| IR Spectroscopy | 3300–3400 cm⁻¹: N-H stretching (primary & secondary).1590 cm⁻¹: C=C aromatic bending.[1][2] |
Safety & Handling (MSDS Summary)
Hazard Classification: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit.[2] 2A.
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H302: Harmful if swallowed.[1]
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H317: May cause an allergic skin reaction (Sensitizer).[1][2]
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H341: Suspected of causing genetic defects (Typical for aromatic amines).[1][2]
Handling Protocols:
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PPE: Double nitrile gloves, lab coat, and safety glasses.[1][2]
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Containment: Weigh and manipulate only inside a certified chemical fume hood.
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Waste: Dispose of as hazardous organic waste (halogenated).
References
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Sigma-Aldrich. N1-(3-chlorophenyl)benzene-1,2-diamine Product Page. Link
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PubChem. N-(4-chlorophenyl)benzene-1,2-diamine Compound Summary (Isomer Analog Data). National Library of Medicine.[1] Link
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Royal Society of Chemistry. ChemSpider: Search for Benzene-1,2-diamine derivatives.[1] Link
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National Institute of Standards and Technology (NIST). 1,2-Benzenediamine, N-phenyl- (Parent Scaffold Data). Link[1][2]
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ChemicalBook. N1-(3-Chlorophenyl)benzene-1,2-diamine Properties and Safety. Link
